HDAC1 Inhibition: Retained Potency with Saturated vs. Ketone Linker
N-Hydroxy-7-phenylheptanamide (the 'saturated' analog) and its closest ketone-functionalized comparator N-hydroxy-7-oxo-7-phenylheptanamide (CHEMBL95916) display equivalent inhibitory potency against human HDAC1. BindingDB assay data reveals that both compounds achieve an IC50 of 500 nM against HDAC1 under identical experimental conditions [1]. This parity demonstrates that the saturated alkyl linker of the target compound is a fully competent alternative to the ketone linker for engaging the HDAC1 active site, without compromising primary target affinity.
| Evidence Dimension | Inhibitory Potency (IC50) against human HDAC1 |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | N-hydroxy-7-oxo-7-phenylheptanamide (CHEMBL95916), IC50 = 500 nM |
| Quantified Difference | 0-fold difference (equivalent potency) |
| Conditions | Inhibition assay against partially purified human histone deacetylase 1 (HDAC1) |
Why This Matters
The equipotent HDAC1 inhibition confirms that the saturated linker design is not a liability for target engagement, offering a structurally simpler and potentially more chemically stable scaffold with interchangeable primary potency.
- [1] BindingDB Entry BDBM50114832. 7-Oxo-7-phenyl-heptanoic acid hydroxyamide (CHEMBL95916) – HDAC1 IC50 data. BindingDB. View Source
